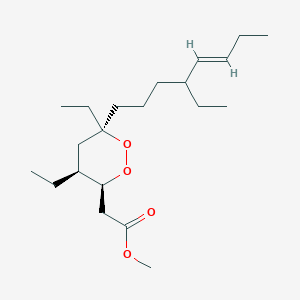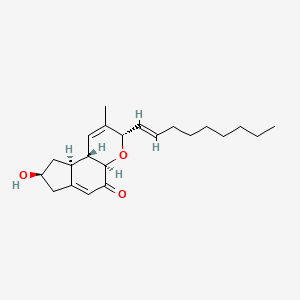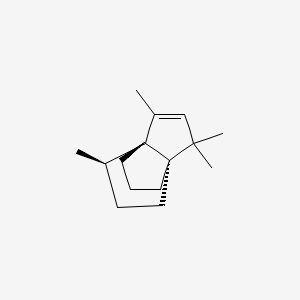
(-)-Modhephene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Modhephene is a natural product found in Baccharis pedunculata, Mikania goyazensis, and other organisms with data available.
Aplicaciones Científicas De Investigación
Molecular Rearrangements of (-)-Modhephene : A study by Joseph-Nathan, Reyes-Trejo, and Morales-Ríos (2006) describes the molecular rearrangements of this compound. They explored the acid-catalyzed conversion of this compound to a (-)-triquinane structure, involving protonation, sigma-bond shifts, methyl shifts, and deprotonation. This research provides insight into the stereochemical aspects of this compound and its derivatives, which is critical for understanding its potential applications in organic synthesis (Joseph-Nathan, Reyes-Trejo, & Morales-Ríos, 2006).
Syntheses of Natural Triquinanes : Another study by De Boeck, Harrington-Frost, and Pattenden (2005) presents new synthetic approaches to this compound. The research focuses on tandem cyclizations involving alpha-ketene alkyl radical intermediates, offering a novel pathway to synthesize this compound. This work is significant for understanding the synthesis and potential applications of this compound in various chemical processes (De Boeck, Harrington-Frost, & Pattenden, 2005).
Total Synthesis of Acetoxymodhephene : The work of Lee, Murugan, and Moon (2009) discusses the total synthesis of (-)-13-acetoxymodhephene and (+)-14-acetoxymodhephene. They used a stereoselective epoxidation of [4.3.3]propellane, leading to a Lewis acid catalyzed ring contraction to an oxygenated modhephene structure. This research contributes to the broader understanding of modhephene derivatives and their potential applications in chemical synthesis (Lee, Murugan, & Moon, 2009).
Propiedades
Número CAS |
68269-87-4 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,5S,8R)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14+,15-/m1/s1 |
Clave InChI |
APGXRXFCBZKIAN-BYCMXARLSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]23[C@@]1(CCC2)C(=CC3(C)C)C |
SMILES |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
SMILES canónico |
CC1CCC23C1(CCC2)C(=CC3(C)C)C |
Sinónimos |
modhephene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



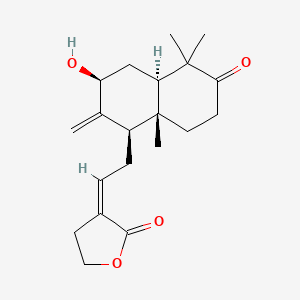
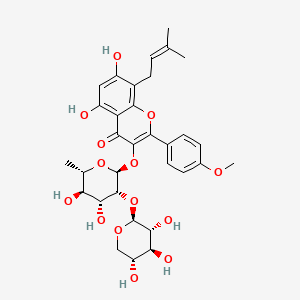
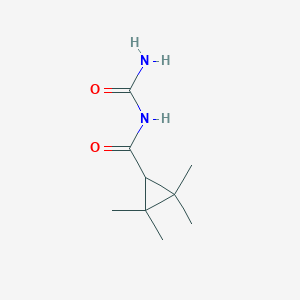
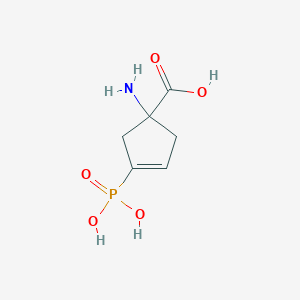
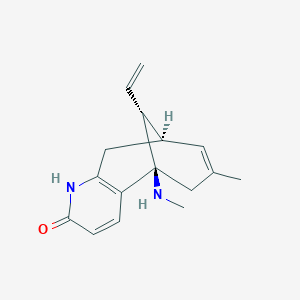
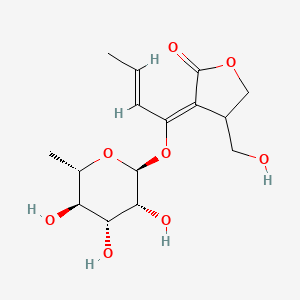
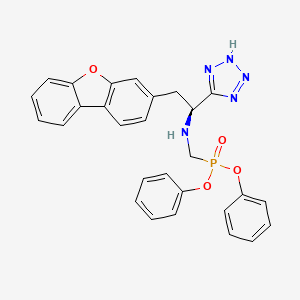
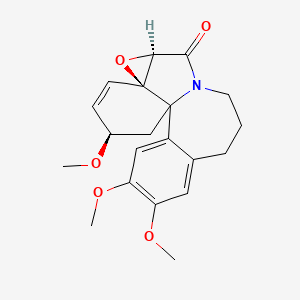
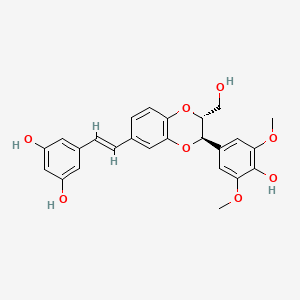
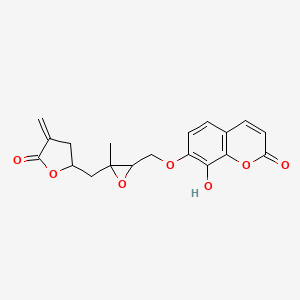
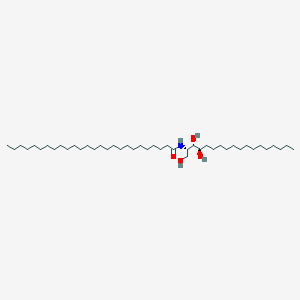
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
